molecular formula C17H15ClN2O B1668982 Ciclazindol CAS No. 37751-39-6

Ciclazindol

Cat. No. B1668982
CAS RN: 37751-39-6
M. Wt: 298.8 g/mol
InChI Key: VKQDZNZTPGLGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciclazindol is a noradrenaline uptake inhibitor.

properties

CAS RN

37751-39-6

Product Name

Ciclazindol

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol

InChI

InChI=1S/C17H15ClN2O/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20/h1-3,5-8,11,21H,4,9-10H2

InChI Key

VKQDZNZTPGLGFD-UHFFFAOYSA-N

SMILES

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O

Canonical SMILES

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

37647-52-2 (mono-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride
ciclazindol
Wy 23409

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(m-Chlorophenyl)-2-(3-chloropropylamino)-3H-indol-3-ol hydrochloride (0.742 g.) was dissolved in methanol (10 ml.) containing sodium methoxide (0.27 g.) and left at room temperature for 64 hours. The solution was evaporated to a foam which was triturated with water. The product was isolated as a white powder (546 mg.), m.p. 186°-187°C. Recrystallisation from acetonitrile raised the melting point to 190°-192°C.
Name
3-(m-Chlorophenyl)-2-(3-chloropropylamino)-3H-indol-3-ol hydrochloride
Quantity
0.742 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-3-(m-chlorophenyl)-3H-indol-3-ol hydrochloride (2.3 g) is converted to its oily base then heated under reflux in ethanol (10 ml) with 1,3-dibromopropane (1.55 g) for 20 hours. On cooling the title compound is obtained as its hydrobromide, m.p. 270°-273°C (decomp.).
Name
2-Amino-3-(m-chlorophenyl)-3H-indol-3-ol hydrochloride
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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